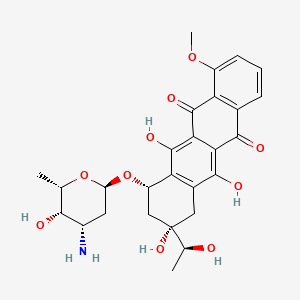

Daunorubicinol

Description

Daunorubicinol is an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. this compound exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis. (NCI04)

main metabolite of daunomycin

Properties

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11-,14-,16-,17-,22+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEZFVLKJYFNQW-PRFXOSGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](C)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28008-53-9 (hydrochloride) | |

| Record name | Daunorubicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028008551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28008-55-1 | |

| Record name | Daunorubicinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28008-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daunorubicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028008551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl) oxy]-6,8,11-trihydroxy-8-[(1RS)-1-hydroxyethyl]-1-methoxy-7,8,9,10- tetrahydrotetracen-5,12-dion-Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAUNORUBICINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDU8YIP30L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Daunorubicinol in Daunorubicin-Induced Cardiotoxicity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, a potent anthracycline antibiotic, is a cornerstone in the treatment of various hematological malignancies. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, a side effect that can lead to severe and often irreversible heart failure. The metabolism of daunorubicin to its principal alcohol metabolite, daunorubicinol, has been a focal point of research into the mechanisms of this cardiac damage. This technical guide provides a comprehensive overview of the current understanding of this compound's role in daunorubicin-induced cardiotoxicity. It delves into the comparative cardiotoxicity of the parent drug and its metabolite, explores the intricate molecular mechanisms and signaling pathways involved, and offers detailed experimental protocols for key assays used to investigate these effects. This guide is intended to be a valuable resource for researchers and professionals in the fields of oncology, cardiology, and drug development, aiming to facilitate further research and the development of safer chemotherapeutic strategies.

Comparative Cardiotoxicity of Daunorubicin and this compound

The debate surrounding the relative cardiotoxicity of daunorubicin and this compound has been ongoing, with studies presenting conflicting findings. While some research suggests that this compound is a less potent cardiotoxin than its parent compound, other evidence points to its significant contribution to cardiac dysfunction, primarily through its distinct effects on calcium homeostasis.

In Vitro Cytotoxicity

Studies on isolated cardiomyocytes provide a direct comparison of the cytotoxic effects of daunorubicin and this compound.

| Compound | Cell Type | Assay | IC50 Value | Key Findings | Reference |

| Daunorubicin | Rat Neonatal Ventricular Cardiomyocytes | Nucleic Acid Stain | ~1.2 µM (at 48h) | Induces concentration-dependent cytotoxicity. | [1] |

| This compound | Rat Neonatal Ventricular Cardiomyocytes | Nucleic Acid Stain | > 2.5 µM (at 48h) | Significantly less toxic than daunorubicin at equivalent concentrations. | [1] |

Effects on Cardiac Function

Animal models and isolated heart preparations have been instrumental in elucidating the differential effects of daunorubicin and this compound on cardiac contractility and overall function.

| Parameter | Animal Model/Preparation | Treatment | Daunorubicin Effect | This compound Effect | Reference |

| Developed Pressure, Contractility, and Relaxation | Isolated Perfused Rat Heart | 6 doses of 3 mg/kg intraperitoneally | Strong decrease in all parameters | No induced cardiotoxicity | [2] |

| Diastolic Pressure | Isolated Perfused Rat Heart | 10 µM direct perfusion | Progressive increase | No significant change | [2] |

| Contractility (dF/dt) | Rabbit Papillary Muscles | 15 mg/kg IV bolus | Depression | Significant negative correlation with cardiac concentration | [3] |

Molecular Mechanisms and Signaling Pathways

The cardiotoxic effects of daunorubicin and, to a varying extent, this compound, are multifactorial, involving oxidative stress, mitochondrial dysfunction, and disruption of critical signaling pathways. A key distinction in the mechanism of this compound appears to be its pronounced interference with cardiomyocyte calcium homeostasis.

Disruption of Calcium Homeostasis

This compound has been shown to significantly impair the function of key proteins involved in regulating intracellular calcium concentrations, leading to excitation-contraction coupling dysfunction.

-

Inhibition of SERCA2a: this compound directly inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a), the protein responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. This inhibition leads to elevated cytosolic calcium levels and impaired relaxation. In vitro studies have demonstrated that this compound (10 µM) can inhibit Ca2+ uptake into cardiac sarcoplasmic reticulum vesicles by approximately 39%, whereas daunorubicin at a similar concentration shows no detectable inhibition.

-

Modulation of Ryanodine Receptor (RyR2): this compound can also affect the function of the ryanodine receptor, the channel responsible for releasing calcium from the SR to initiate contraction. This can lead to aberrant calcium release and contribute to arrhythmias.

Below is a diagram illustrating the metabolic conversion of daunorubicin and the subsequent disruption of calcium homeostasis by this compound.

Caption: Metabolism of Daunorubicin and Disruption of Calcium Homeostasis.

Mitochondrial Dysfunction and Oxidative Stress

While the direct role of this compound in inducing mitochondrial dysfunction is less clear compared to its parent compound, daunorubicin is a well-established mitochondrial toxin. It can intercalate into mitochondrial DNA, inhibit respiratory chain complexes, and promote the generation of reactive oxygen species (ROS). This leads to a cascade of detrimental effects, including impaired ATP production, lipid peroxidation, and activation of apoptotic pathways.

The following diagram illustrates the proposed signaling pathways involved in daunorubicin-induced cardiotoxicity, with a focus on mitochondrial-dependent mechanisms.

Caption: Daunorubicin-Induced Cardiotoxicity Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cardiotoxic effects of daunorubicin and this compound.

Isolation of Adult Rat Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult rat ventricular myocytes.

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit bicarbonate buffer

-

Collagenase Type II

-

Hyaluronidase

-

Bovine Serum Albumin (BSA)

-

Calcium chloride (CaCl2)

Procedure:

-

Anesthetize an adult rat (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital).

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Perfuse the heart with calcium-free Krebs-Henseleit buffer for 5-10 minutes to wash out the blood.

-

Switch to a perfusion buffer containing collagenase (e.g., 1 mg/mL) and hyaluronidase (e.g., 0.5 mg/mL) and perfuse for 20-30 minutes, or until the heart becomes flaccid.

-

Remove the heart from the cannula, and gently mince the ventricular tissue in a fresh enzyme-containing solution.

-

Gently triturate the tissue with a pipette to release individual cardiomyocytes.

-

Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

-

Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1.25 mM.

-

Allow the viable, rod-shaped cardiomyocytes to settle by gravity and remove the supernatant containing non-myocytes and dead cells.

-

Resuspend the cardiomyocyte pellet in an appropriate culture medium or experimental buffer.

Measurement of Sarcoplasmic Reticulum Ca2+ Uptake

This protocol measures the rate of calcium uptake into SR vesicles, a key indicator of SERCA2a activity.

Materials:

-

Cardiac sarcoplasmic reticulum vesicles

-

Fura-2 AM or other suitable calcium indicator

-

ATP

-

Calcium chloride (CaCl2)

-

EGTA

-

Spectrofluorometer

Procedure:

-

Prepare a reaction buffer containing a calcium indicator (e.g., Fura-2) and a low concentration of free calcium.

-

Add isolated SR vesicles to the reaction buffer.

-

Initiate calcium uptake by adding ATP.

-

Monitor the decrease in extra-vesicular calcium concentration over time using a spectrofluorometer.

-

The rate of calcium uptake can be calculated from the change in fluorescence intensity.

-

To assess the effect of this compound, pre-incubate the SR vesicles with the compound for a specified time before initiating the uptake reaction.

Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent probe to detect mitochondrial ROS generation in isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

MitoSOX Red or other mitochondria-targeted ROS indicator

-

Confocal microscope

Procedure:

-

Load isolated cardiomyocytes with a mitochondrial ROS-sensitive fluorescent dye (e.g., MitoSOX Red) by incubating the cells with the dye for a specified time.

-

Wash the cells to remove excess dye.

-

Treat the cells with daunorubicin or this compound at the desired concentrations.

-

Acquire fluorescence images of the cells at different time points using a confocal microscope.

-

An increase in fluorescence intensity indicates an increase in mitochondrial ROS production.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Cardiac tissue homogenate or cardiomyocyte lysate

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

Microplate reader

Procedure:

-

Prepare a lysate from cardiac tissue or isolated cardiomyocytes.

-

Incubate a known amount of protein from the lysate with a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) in an assay buffer.

-

The cleavage of the substrate by active caspase-3 releases a chromophore (p-nitroaniline), which can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

The caspase-3 activity is proportional to the color intensity.

The following diagram provides a generalized workflow for assessing daunorubicin-induced cardiotoxicity in an animal model.

Caption: Experimental Workflow for Cardiotoxicity Assessment.

Conclusion and Future Perspectives

The available evidence suggests that while daunorubicin is the primary driver of cardiotoxicity through mechanisms involving mitochondrial damage and oxidative stress, its metabolite, this compound, plays a distinct and significant role by disrupting cardiomyocyte calcium homeostasis. The inhibition of SERCA2a by this compound appears to be a key event, leading to impaired diastolic function and potentially contributing to the overall cardiotoxic profile of daunorubicin treatment.

Future research should focus on several key areas:

-

Comprehensive Comparative Studies: More studies are needed to directly compare the dose-dependent effects of daunorubicin and this compound on a wider range of cardiotoxicity markers, including specific mitochondrial respiratory chain complex activities and a broader panel of apoptosis-related proteins.

-

Elucidation of Downstream Signaling: Further investigation into the signaling pathways downstream of this compound-induced SERCA2a inhibition is crucial. Identifying the specific kinases, phosphatases, and other signaling molecules involved will provide a more complete picture of its mechanism of action and may reveal novel therapeutic targets.

-

Development of Cardioprotective Strategies: A deeper understanding of the distinct roles of daunorubicin and this compound in cardiotoxicity will be instrumental in designing targeted cardioprotective strategies. This could involve the development of agents that selectively inhibit the metabolic conversion of daunorubicin to this compound or that specifically counteract the effects of this compound on calcium handling proteins.

By continuing to unravel the complex interplay between daunorubicin and its metabolites in the heart, the scientific community can work towards developing safer and more effective cancer therapies.

References

The Pharmacokinetics and Bioavailability of Daunorubicinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicinol, the principal and biologically active metabolite of the anthracycline chemotherapeutic agent daunorubicin, exhibits a complex pharmacokinetic profile that significantly contributes to both the therapeutic efficacy and the cardiotoxicity associated with daunorubicin therapy. This technical guide provides a comprehensive analysis of the pharmacokinetics and bioavailability of this compound, detailing its metabolic formation, distribution, and elimination. The document includes a synthesis of quantitative pharmacokinetic parameters from various studies, detailed experimental protocols for its quantification, and visualizations of its metabolic pathway and a typical pharmacokinetic study workflow.

Introduction

Daunorubicin is a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies. Following administration, daunorubicin is rapidly and extensively metabolized to this compound. This conversion is primarily mediated by cytosolic enzymes, including carbonyl reductases (CBR1 and CBR3) and aldo-keto reductases.[1][2] this compound itself possesses cytotoxic activity and a longer half-life than its parent compound, leading to prolonged exposure of tissues to this active metabolite.[3] Understanding the pharmacokinetics of this compound is therefore critical for optimizing daunorubicin therapy, managing its toxicity, and developing novel therapeutic strategies.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its rapid formation from daunorubicin, extensive tissue distribution, and a slower elimination rate compared to the parent drug.

Absorption and Bioavailability

As this compound is a metabolite of intravenously administered daunorubicin, its bioavailability is intrinsically linked to the metabolism of the parent drug. The concept of oral bioavailability is not applicable in this context. The extent of this compound formation exhibits significant inter-individual variability, which can influence treatment efficacy and toxicity.[1]

Distribution

This compound is widely distributed throughout the body. Studies in rats have shown that after daunorubicin administration, this compound concentrations can be detected in various tissues, including the heart, liver, kidney, lung, and skeletal muscle.[3] The prolonged presence of this compound in cardiac tissue is of particular concern due to its potential contribution to anthracycline-induced cardiotoxicity.

Metabolism and Elimination

This compound is the product of the two-electron reduction of daunorubicin. This metabolic conversion is catalyzed by cytosolic reductases of the aldo-keto reductase and short-chain dehydrogenase families. Further metabolism of this compound can occur, leading to the formation of other derivatives. Elimination of this compound is slower than that of daunorubicin, as evidenced by its longer terminal half-life.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound reported in various studies. It is important to note that these values can vary depending on the patient population, analytical methods, and pharmacokinetic models used.

Table 1: Pharmacokinetic Parameters of this compound in Human Plasma

| Parameter | Value | Patient Population | Reference |

| AUC (0-tlast) | 2200 ng/mL·hr (median; range: 933–4683) | Acute Myeloid Leukemia | |

| Terminal Half-life (t½) | 26.7 hours (average) | Not Specified | |

| Metabolic Ratio (this compound AUC / Daunorubicin AUC) | 0.32 (median; range: 0.1–0.44) | Acute Myeloid Leukemia |

Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma and Tissues

| Parameter | Plasma | Heart | Reference |

| Peak Concentration (Cmax) | 36 ± 2 ng/mL | 3.4 ± 0.4 µg/g | |

| Elimination Half-life (t½) | 23.1 hours | 38.5 hours | |

| Area Under the Curve (AUC∞) | Ratio to Daunorubicin: 1.9 | Ratio to Daunorubicin: 1.7 |

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used and validated method.

Quantification of this compound in Human Plasma by HPLC with Fluorescence Detection

Objective: To determine the concentration of this compound in human plasma samples.

Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector.

-

Reversed-phase C18 column.

-

Acetonitrile, methanol, water (HPLC grade).

-

Ammonium acetate buffer.

-

Chloroform, isopropyl alcohol.

-

Doxorubicin (as internal standard).

-

Plasma samples from patients.

Procedure:

-

Sample Preparation:

-

To a plasma sample, add a known amount of doxorubicin as an internal standard.

-

Add ammonium acetate buffer (pH 9) and a mixture of chloroform/isopropyl alcohol.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous phases.

-

Transfer the organic (lower) phase to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of acetonitrile and water, with pH adjustment.

-

Flow Rate: Typically 1 mL/min.

-

Column: A reversed-phase C18 column.

-

Detection: Fluorescence detection with excitation and emission wavelengths optimized for this compound (e.g., excitation at 480 nm and emission at 560 nm).

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound.

-

Calculate the peak area ratio of this compound to the internal standard for both the standards and the unknown samples.

-

Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.

-

Visualizations

Metabolic Pathway of Daunorubicin to this compound

Caption: Metabolic conversion of Daunorubicin to this compound.

Experimental Workflow for a Clinical Pharmacokinetic Study

References

- 1. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Daunorubicin and this compound pharmacokinetics in plasma and tissues in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Daunorubicinol's Contribution to the Anticancer Effect of Daunorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, a cornerstone of chemotherapy regimens for acute leukemias, undergoes metabolic conversion to its principal metabolite, daunorubicinol. While historically viewed as a less active byproduct, emerging evidence suggests that this compound possesses its own cytotoxic and biological activities that may contribute to the overall therapeutic and toxic profile of its parent drug. This technical guide provides an in-depth analysis of this compound's role in the anticancer effects of daunorubicin, consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Daunorubicin is an anthracycline antibiotic that exerts its potent antineoplastic effects primarily through the inhibition of topoisomerase II and intercalation into DNA.[1][2][3] This action leads to the formation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3][4] Following administration, daunorubicin is rapidly metabolized in the liver and other tissues by cytosolic carbonyl reductases to its C-13 alcohol metabolite, this compound. This biotransformation is a critical aspect of daunorubicin's pharmacology, influencing both its efficacy and its notorious cardiotoxicity. Understanding the distinct contributions of this compound to the clinical outcomes of daunorubicin therapy is paramount for optimizing treatment strategies and developing novel, safer anthracycline analogs.

Comparative Cytotoxicity of Daunorubicin and this compound

The cytotoxic potency of this compound relative to its parent compound, daunorubicin, is a subject of ongoing investigation. While generally considered less potent, the degree of this difference varies across cancer cell lines. This section presents a compilation of half-maximal inhibitory concentration (IC50) values for both compounds, providing a quantitative comparison of their anticancer activity.

Data Presentation: IC50 Values

The following table summarizes the IC50 values for daunorubicin and, where available, this compound in various cancer cell lines. This data highlights the differential sensitivity of cancer cells to the parent drug and its metabolite.

| Cell Line | Cancer Type | Daunorubicin IC50 (nM) | This compound IC50 (nM) | Reference |

| MOLT-4 | Acute Lymphoblastic Leukemia | 8.1 | Not Reported | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 10 (approx.) | Not Reported | |

| SUP-B15 | Acute Lymphoblastic Leukemia | 56.7 | Not Reported | |

| HL-60 | Acute Promyelocytic Leukemia | 10 - 30 | Not Reported | |

| K562 | Chronic Myeloid Leukemia | Not Reported | Not Reported | |

| P388 | Murine Leukemia | Not Reported | Not Reported |

Note: Data for this compound is notably sparse in direct comparative studies, underscoring a significant gap in the current literature.

Mechanisms of Action: A Comparative Analysis

Both daunorubicin and this compound share the fundamental anthracycline structure, suggesting overlapping mechanisms of action. However, subtle structural differences may lead to variations in their molecular interactions and downstream effects.

Topoisomerase II Inhibition

The primary mechanism of action for daunorubicin is the poisoning of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. Daunorubicin stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks. While less potent, this compound also exhibits inhibitory activity against topoisomerase II. The difference in potency is likely attributable to altered binding affinity to the enzyme-DNA complex.

DNA Intercalation

Daunorubicin intercalates between DNA base pairs, causing a local unwinding of the double helix and interfering with DNA and RNA synthesis. This interaction is a prerequisite for topoisomerase II poisoning. This compound is also capable of DNA intercalation, although its binding affinity may differ from that of the parent drug.

Induction of Apoptosis and Cell Cycle Arrest

Daunorubicin is a potent inducer of apoptosis in cancer cells. This programmed cell death is triggered by the extensive DNA damage caused by topoisomerase II inhibition and the generation of reactive oxygen species (ROS). Daunorubicin treatment typically leads to cell cycle arrest at the G1 or G2/M phase, depending on the concentration and cell type. While specific studies on this compound-induced apoptosis are limited, it is plausible that it contributes to the overall apoptotic effect of daunorubicin, albeit to a lesser extent.

Signaling Pathways

The cellular response to daunorubicin is a complex process involving the modulation of multiple signaling pathways. While much of the research has focused on the parent drug, it is crucial to consider the potential impact of this compound on these pathways.

Daunorubicin-Activated Signaling

Daunorubicin has been shown to activate a cascade of signaling events, including:

-

p53-mediated apoptosis: In response to DNA damage, the tumor suppressor p53 is activated, leading to the transcription of pro-apoptotic genes.

-

Hedgehog signaling pathway: Recent studies have shown that daunorubicin can suppress the canonical Hedgehog pathway in colorectal cancer by promoting the degradation of the transcription factor GLI1.

-

JNK and PI3K/AKT pathways: Daunorubicin can induce apoptosis through the activation of the pro-apoptotic JNK pathway and the inactivation of the pro-survival PI3K/AKT pathway.

The following diagram illustrates the key signaling pathways activated by daunorubicin.

Potential Signaling Effects of this compound

Given its structural similarity to daunorubicin, this compound likely influences similar signaling pathways, although with potentially different potencies. Further research is critically needed to elucidate the specific signaling signature of this compound in cancer cells to better understand its contribution to the overall therapeutic effect and potential for off-target toxicities.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of daunorubicin and this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of daunorubicin and this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HL-60, K562, CCRF-CEM)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Daunorubicin and this compound stock solutions (in DMSO or water)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of daunorubicin and this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Topoisomerase II Decatenation Assay

This assay measures the ability of daunorubicin and this compound to inhibit the decatenating activity of topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

Daunorubicin and this compound

-

Stop buffer/loading dye

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the 10x reaction buffer, ATP, and kDNA.

-

Inhibitor Addition: Add the desired concentration of daunorubicin or this compound to the reaction mixture. Include a control reaction without any inhibitor.

-

Enzyme Addition: Add topoisomerase II to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of topoisomerase II is indicated by the persistence of catenated kDNA.

Intracellular Drug Accumulation Assay by HPLC

This protocol describes the quantification of intracellular concentrations of daunorubicin and this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

-

Cancer cells

-

Daunorubicin and this compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Acetonitrile

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Cell Treatment: Treat a known number of cells with daunorubicin for a specified time.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them three times with ice-cold PBS to remove extracellular drug.

-

Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the proteins by adding ice-cold acetonitrile. Centrifuge to pellet the protein debris.

-

Sample Preparation: Collect the supernatant containing the intracellular drug and evaporate it to dryness. Reconstitute the residue in the mobile phase.

-

HPLC Analysis: Inject the sample into the HPLC system. Separate daunorubicin and this compound on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier).

-

Detection and Quantification: Detect the compounds using a fluorescence detector (excitation ~480 nm, emission ~560 nm). Quantify the concentrations of daunorubicin and this compound by comparing their peak areas to a standard curve.

Conclusion and Future Directions

This compound, the primary metabolite of daunorubicin, is not an inert byproduct but an active molecule with its own cytotoxic profile and likely a complex interplay with cellular signaling pathways. While generally less potent than its parent compound, its sustained presence in patients may contribute significantly to the overall therapeutic and toxic effects of daunorubicin treatment.

This technical guide highlights a critical need for further research to fully elucidate the role of this compound. Specifically, future studies should focus on:

-

Comprehensive Cytotoxicity Screening: Generating a robust dataset of comparative IC50 values for daunorubicin and this compound across a wide range of cancer cell lines.

-

Elucidating this compound-Specific Signaling: Investigating the unique impact of this compound on cancer cell signaling pathways to identify potential therapeutic targets and mechanisms of resistance.

-

In Vivo Studies: Conducting in vivo studies to correlate the plasma and intracellular concentrations of both daunorubicin and this compound with clinical outcomes, including both anticancer efficacy and cardiotoxicity.

A deeper understanding of the distinct pharmacological properties of this compound will be instrumental in optimizing daunorubicin-based chemotherapy and in the rational design of new anthracycline derivatives with improved therapeutic indices.

References

structural and functional differences between Daunorubicin and Daunorubicinol

An In-depth Technical Guide to the Structural and Functional Differences Between Daunorubicin and Daunorubicinol

Introduction

Daunorubicin is a potent anthracycline antibiotic widely employed in chemotherapy for various hematological malignancies, most notably acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its therapeutic efficacy is, however, constrained by significant side effects, particularly dose-dependent cardiotoxicity.[2][3] Following administration, daunorubicin is extensively metabolized in the body, with its principal metabolite being this compound.[4] This biotransformation is a critical aspect of daunorubicin's pharmacology, as the resulting metabolite, this compound, exhibits distinct structural and functional characteristics. Understanding these differences is paramount for researchers, scientists, and drug development professionals seeking to optimize anthracycline therapy and mitigate its associated toxicities. This technical guide provides a comprehensive comparison of daunorubicin and its metabolite, this compound, focusing on their structural distinctions, functional implications, and the experimental methodologies used for their characterization.

Structural Differences

The core structural difference between daunorubicin and this compound lies in the C-13 position of the aglycone side chain. Daunorubicin possesses a ketone group at this position, whereas this compound has a hydroxyl group, resulting from the metabolic reduction of the ketone.[5] This seemingly minor alteration has profound implications for the molecule's stereochemistry and physicochemical properties.

-

Daunorubicin: Features a C-13 keto group.

-

This compound: Features a C-13 hydroxyl group.

This conversion from a ketone to a secondary alcohol introduces a new chiral center and increases the polarity of the molecule.

Chemical Structures

Below are the chemical structures of Daunorubicin and this compound.

Figure 1: Chemical Structures

-

(a) Daunorubicin (DAU)

-

(b) this compound (DAU-ol)

(Image of the chemical structures of Daunorubicin and this compound would be placed here, clearly showing the difference at the C-13 position.)

Metabolic Pathway

The conversion of daunorubicin to this compound is a significant metabolic pathway catalyzed by cytoplasmic enzymes. This reaction is primarily mediated by carbonyl reductases (CBR1 and CBR3) and aldo-keto reductases, which are present in various tissues, including the liver, heart, and blood cells. The reaction requires NADPH as a cofactor and is not dependent on molecular oxygen.

Functional Differences

Antitumor Activity

Daunorubicin exerts its cytotoxic effects primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II. By inserting itself between base pairs of the DNA double helix, it obstructs DNA and RNA synthesis. Furthermore, it stabilizes the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands after they have been broken for replication, leading to double-strand breaks and apoptosis.

This compound is generally considered to be less cytotoxic than its parent compound. The structural modification at C-13 likely reduces its affinity for DNA intercalation and its ability to effectively inhibit topoisomerase II. Recent studies have shown that daunorubicin has a higher potential to inhibit topoisomerase IIβ than this compound.

Cardiotoxicity

The cardiotoxicity of daunorubicin is a major dose-limiting factor. The proposed mechanisms include the generation of reactive oxygen species (ROS) and the induction of apoptosis in cardiomyocytes. The role of this compound in cardiotoxicity is complex and has been a subject of debate.

Some studies suggest that this compound may significantly contribute to cardiotoxicity. This is supported by findings that this compound has a longer half-life and greater cumulative exposure (AUC) in heart tissue compared to daunorubicin. There is also evidence of a significant correlation between the cardiac concentration of this compound and the depression of myocardial contractility. Furthermore, in vitro studies have shown that this compound can inhibit Ca2+ uptake in the sarcoplasmic reticulum, which could impair cardiac function.

Conversely, other research indicates that this compound is not the primary driver of daunorubicin's cardiotoxicity. In studies using isolated perfused rat hearts, daunorubicin was found to strongly decrease cardiac functional parameters, while this compound did not induce cardiotoxicity at similar concentrations. More recent findings suggest that while both compounds can cause DNA damage, daunorubicin is the main contributor to cardiomyocyte cytotoxicity.

Daunorubicin-Induced Apoptotic Signaling

Daunorubicin triggers apoptosis through multiple signaling pathways. A key pathway involves the stabilization of the DNA-topoisomerase II complex, leading to DNA double-strand breaks. This damage activates apoptotic cascades. Additionally, daunorubicin can induce apoptosis through the activation of the sphingomyelin-ceramide pathway and by modulating pro-apoptotic (JNK) and pro-survival (PI3K/AKT) pathways.

Quantitative Data

The following tables summarize key quantitative data comparing Daunorubicin and this compound.

Table 1: Pharmacokinetic Parameters in Rats

| Parameter | Daunorubicin | This compound | Tissue | Reference |

| Peak Concentration | 133 ± 7 ng/ml | 36 ± 2 ng/ml | Plasma | |

| 15.2 ± 1.4 µg/g | 3.4 ± 0.4 µg/g | Heart | ||

| Elimination Half-life (t½) | 14.5 h | 23.1 h | Plasma | |

| 19.3 h | 38.5 h | Heart | ||

| Area Under the Curve (AUC∞) | Ratio (this compound/Daunorubicin) = 1.9 | Plasma | ||

| Ratio (this compound/Daunorubicin) = 1.7 | Heart |

Table 2: Pharmacokinetic Parameters in AML Patients

| Parameter | Daunorubicin | This compound | Reference |

| Median AUC0-tlast | 577 ng/mL·hr | 2200 ng/mL·hr | |

| Median Metabolic Ratio | 0.32 |

Table 3: In Vitro Cytotoxicity (IC50 Values)

| Compound | IC50 Value | Cell Type | Reference |

| Daunorubicin | 4 ± 1 µM | Cardiomyocytes (TOP2B inhibition) | |

| This compound | 17 ± 4 µM | Cardiomyocytes (TOP2B inhibition) | |

| Daunorubicin | 8.1–56.7 nM | Various AML cell lines |

Experimental Protocols

Quantification of Daunorubicin and this compound in Biological Samples

A common method for the quantification of daunorubicin and its metabolite in plasma or tissue samples is High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector.

Methodology:

-

Sample Preparation: Plasma or tissue homogenates are subjected to protein precipitation, typically with an organic solvent like acetonitrile. This is followed by centrifugation to separate the precipitated proteins.

-

Liquid-Liquid Extraction: The supernatant is then extracted with a suitable organic solvent system to isolate the analytes from endogenous interferences.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. A reverse-phase C18 column is commonly used. The mobile phase often consists of a gradient mixture of an ammonium acetate buffer and acetonitrile.

-

Detection: A fluorescence detector is used for sensitive and selective detection. The excitation and emission wavelengths are optimized for daunorubicin and this compound.

-

Quantification: The concentration of each compound is determined by comparing the peak areas to a standard curve generated with known concentrations of the analytes.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., AML cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of daunorubicin and this compound for a specified period (e.g., 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Comparison

Conclusion

Daunorubicin and its primary metabolite, this compound, exhibit significant structural and functional differences that are of great clinical and scientific importance. The metabolic reduction of the C-13 ketone in daunorubicin to a hydroxyl group in this compound leads to a molecule with reduced antitumor activity, as evidenced by higher IC50 values and lower inhibition of topoisomerase II. While the role of this compound in cardiotoxicity remains an area of active investigation with some conflicting findings, its longer half-life and high accumulation in cardiac tissue suggest it cannot be disregarded. A thorough understanding of the distinct pharmacological profiles of both the parent drug and its metabolite is crucial for the development of safer and more effective anthracycline-based cancer therapies. Future research should continue to elucidate the precise mechanisms by which this compound contributes to the overall therapeutic and toxicological profile of daunorubicin treatment.

References

- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. oatext.com [oatext.com]

- 4. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Daunorubicinol's Parent Compound, Daunorubicin, on Leukemia Cell Lines: A Technical Guide

A comprehensive analysis of the cytotoxic effects of Daunorubicin, the parent drug of Daunorubicinol, on various leukemia cell lines. This guide provides an in-depth overview of its mechanism of action, effects on cell cycle, and induction of apoptosis, supported by quantitative data and detailed experimental protocols.

Introduction

Daunorubicin is an anthracycline antibiotic widely employed in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its primary metabolite, this compound, is also pharmacologically active. While direct extensive data on the in vitro cytotoxicity of this compound is limited in the readily available scientific literature, a thorough understanding of Daunorubicin's effects provides critical insights into the likely mechanisms of its metabolite. This technical guide summarizes the key findings on the in vitro cytotoxicity of Daunorubicin on leukemia cell lines, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows. The mechanisms described for Daunorubicin are presumed to be largely shared by this compound, though further direct investigation is warranted.

Data Presentation: Quantitative Cytotoxicity Data of Daunorubicin

The cytotoxic effects of Daunorubicin have been quantified across various leukemia cell lines, primarily through the determination of IC50 values (the concentration of a drug that inhibits a biological process by 50%) and the assessment of apoptosis induction.

Table 1: IC50 Values of Daunorubicin in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 2.52 | 24 | MTT | [3] |

| U937 | Histiocytic Lymphoma | 1.31 | 24 | MTT | [3] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not explicitly stated, but significant toxicity at 10 µM | 4 (treatment) + recovery | MTT | [4] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Not explicitly stated, but significant toxicity observed | 4 (treatment) + recovery | MTT | |

| SUP-B15 | B-cell Precursor Acute Lymphoblastic Leukemia | More resistant than MOLT-4 and CCRF-CEM | 4 (treatment) + recovery | MTT | |

| THP-1 | Acute Monocytic Leukemia | Highest IC50 among tested AML lines | Not specified | CCK-8 | |

| KG-1 | Acute Myelogenous Leukemia | Intermediate IC50 among tested AML lines | Not specified | CCK-8 | |

| Kasumi-1 | Acute Myeloid Leukemia | Lowest IC50 among tested AML lines | Not specified | CCK-8 |

Table 2: Daunorubicin-Induced Apoptosis in Leukemia Cell Lines

| Cell Line | Treatment Conditions | Percentage of Apoptotic Cells | Time Point | Assay | Reference |

| HL-60 | IC50 dose | 4.42-fold increase | 24 h | ELISA | |

| U937 | IC50 dose | 5.39-fold increase | 24 h | ELISA | |

| MOLT-4 | Not specified | 27.48% ± 2.46 | 4 h recovery | Annexin V-FITC/PI | |

| CCRF-CEM | Not specified | 14.15% | 4 h recovery | Annexin V-FITC/PI | |

| SUP-B15 | Not specified | 25.75% ± 1.74 | 4 h recovery | Annexin V-FITC/PI |

Mechanism of Action and Signaling Pathways

Daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily by interfering with DNA replication and transcription. This leads to cell cycle arrest and the induction of programmed cell death (apoptosis).

Key mechanisms include:

-

DNA Intercalation: Daunorubicin inserts itself between the base pairs of DNA, distorting the double helix structure and inhibiting the functions of DNA and RNA polymerases.

-

Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA unwinding during replication. This leads to the accumulation of DNA double-strand breaks.

-

Generation of Reactive Oxygen Species (ROS): Daunorubicin can generate free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These initial insults trigger a cascade of signaling pathways that ultimately determine the cell's fate.

Daunorubicin-Induced Apoptotic Signaling Pathways

Daunorubicin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml.

-

Treat cells with various concentrations of Daunorubicin or this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to measure cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.

-

Protocol:

-

Plate cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

-

Add 50 µl of the XTT labeling mixture to each well.

-

Incubate the plate for 4-24 hours at 37°C.

-

Measure the absorbance of the samples at a wavelength between 450-500 nm.

-

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat leukemia cells with Daunorubicin or this compound for the desired time.

-

Harvest 1-5 x 10^5 cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 100 µl of 1X Binding Buffer.

-

Add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis

Propidium Iodide Staining and Flow Cytometry

Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

-

Protocol:

-

Treat leukemia cells with Daunorubicin or this compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Conclusion

The available in vitro data for Daunorubicin demonstrates its potent cytotoxic effects against a range of leukemia cell lines. The primary mechanisms of action involve DNA damage and the induction of apoptosis through well-defined signaling pathways. While specific quantitative data for its main metabolite, this compound, is not as readily available, it is reasonable to infer that it shares similar cytotoxic properties and mechanisms of action. This guide provides a foundational understanding and detailed protocols for the continued investigation of this compound's potential as an anti-leukemic agent. Further research is crucial to delineate the specific cytotoxic profile of this compound and its potential advantages in a clinical setting.

References

- 1. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Accumulation of Daunorubicinol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the cellular pharmacokinetics of Daunorubicinol (DOL), the primary and active metabolite of the anthracycline chemotherapeutic agent, Daunorubicin (DNR). It details the mechanisms of its cellular entry, accumulation, and efflux, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated cellular pathways.

Introduction

Daunorubicin is a cornerstone of chemotherapy regimens for acute myeloid leukemia (AML) and other hematological malignancies.[1][2] Its therapeutic efficacy is intrinsically linked to its intracellular concentration and that of its principal metabolite, this compound. Following administration, Daunorubicin is rapidly taken up by cells and enzymatically converted to this compound by cytosolic aldo-keto reductases and carbonyl reductases.[2][3] this compound itself is an active cytotoxic agent, retaining the ability to intercalate into DNA and inhibit topoisomerase II.[2] Understanding the distinct cellular transport and accumulation dynamics of this compound is therefore critical for optimizing therapeutic strategies and overcoming mechanisms of drug resistance. This guide synthesizes current knowledge on the cellular journey of this compound, from plasma membrane transit to its ultimate intracellular fate.

Cellular Uptake and Accumulation of this compound

The intracellular concentration of this compound is a result of a complex interplay between its formation from the parent drug, its ability to cross the cell membrane, its retention within subcellular compartments, and its active removal from the cell.

Formation from Daunorubicin

This compound is primarily formed intracellularly. After Daunorubicin enters the cell, largely via passive diffusion, it is metabolized to this compound. Studies in human promyelocytic leukemia (HL-60) and acute nonlymphocytic leukemia (ANLL) cells have shown that approximately 5-10% of intracellular Daunorubicin is converted to this compound after 24 hours of exposure.

Direct Cellular Uptake

While most intracellular this compound originates from its parent drug, cells can also take up this compound directly from the extracellular environment, albeit less efficiently than Daunorubicin. In vitro studies have demonstrated that the uptake of exogenously supplied this compound by HL-60 and ANLL cells is approximately 35% to 50% of the uptake observed for Daunorubicin at the same concentration.

Intracellular Accumulation and Distribution

Despite its continuous intracellular production, this compound generally exhibits a lower tendency to accumulate within cells compared to its parent compound, Daunorubicin. In studies on cardiomyocytes, the intracellular concentration of this compound was consistently lower than that of Daunorubicin. Similarly, in leukemic cells from patients, the cell-to-plasma concentration ratio was found to be higher for Daunorubicin than for this compound. This suggests that this compound is more readily cleared from the cell following its formation.

In multidrug-resistant (MDR) cells, the parent drug Daunorubicin has been observed to localize first in the Golgi apparatus and is then shifted to lysosomes and/or mitochondria, in contrast to sensitive cells where it distributes diffusely in the nucleus and cytoplasm. While the specific subcellular trafficking of this compound is less characterized, lysosomes are implicated as a principal compartment for the energy-dependent accumulation of anthracyclines.

Efflux Mechanisms

The lower intracellular accumulation of this compound is significantly influenced by active efflux transport proteins. P-glycoprotein 1 (P-gp), the product of the mdr1 gene and a well-known ATP-binding cassette (ABC) transporter, actively facilitates the efflux of both Daunorubicin and this compound from cells. The enhanced activity of this efflux process is a primary mechanism of drug resistance in cancer cells, as it reduces the intracellular concentration of the cytotoxic agents.

Quantitative Data Presentation

The following tables summarize key quantitative findings from various studies on the cellular pharmacokinetics of this compound and its parent drug, Daunorubicin.

Table 1: Comparative Cellular Uptake and Metabolism

| Parameter | Cell Lines/Patient Population | Finding | Citation |

|---|---|---|---|

| Relative Uptake | HL-60 and ANLL Cells | This compound uptake is 35-50% of Daunorubicin uptake at the same concentration. | |

| Intracellular Metabolism | HL-60 and ANLL Cells | 5-10% of intracellular Daunorubicin is metabolized to this compound after 24 hours. | |

| Cell/Plasma Ratio | Acute Nonlymphoblastic Leukemia Patients | The cell/plasma concentration ratio is higher for Daunorubicin than for this compound. |

| Accumulation Tendency | Rat Neonatal Cardiomyocytes | Intracellular this compound concentration is consistently lower than Daunorubicin, indicating reduced accumulation. | |

Table 2: Intracellular and Plasma Concentrations in AML Patients

| Drug Formulation | Parameter | Daunorubicin | This compound | Citation |

|---|---|---|---|---|

| Conventional DNR | Plasma AUC (µmol/L·h) | 0.98 | Not Specified | |

| Intracellular AUC (µmol/L·h) | 715 | Not Specified | ||

| Liposomal DNR (DaunoXome®) | Plasma AUC (µmol/L·h) | 176 | Not Specified | |

| Intracellular AUC (µmol/L·h) | 759 | Not Specified |

| Conventional DNR | Plasma Concentration (3h post-infusion) | 16-101 pmol/mL | 46-305 pmol/mL | |

Note: The study by Lück et al. (1999) found that while plasma concentrations of Daunorubicin were over 100 times higher with the liposomal formulation, the intracellular AUCs for the drug and its metabolite were comparable to the conventional formulation.

Experimental Protocols

The quantification of this compound uptake and accumulation relies on precise and validated methodologies.

Cell Isolation and Preparation

-

Source: Leukemic cells are often sourced from established cell lines (e.g., K562, HL-60) or from peripheral blood and bone marrow of patients with acute leukemia.

-

Isolation: For patient samples, leukemic cells are typically separated from other blood components using centrifugation on a Ficoll-Isopac gradient. An alternative method involves cold hypotonic lysis, which can yield better recovery of leukocytes.

Drug Incubation and Extraction

-

Incubation: Cells are incubated with specified concentrations of Daunorubicin or this compound for defined time periods in culture medium.

-

Extraction: To measure intracellular drug content, cells are lysed, and the drugs are extracted using a solvent mixture. A common method involves protein precipitation with a methanol or ethanol:hydrochloric acid mixture. The efficiency of extraction can be dependent on cell sample cellularity, with higher volumes of extraction mixture improving recovery.

Analytical Quantification

-

Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard for separating and quantifying Daunorubicin and this compound in both plasma and cellular extracts.

-

Chromatography Details: A common setup uses a C18 or phenyl-bonded column with an isocratic or gradient mobile phase, often consisting of acetonitrile and an ammonium-formate buffer at an acidic pH (e.g., pH 4.0).

-

Detection: The natural fluorescence of the anthracycline ring allows for highly sensitive detection.

-

Alternative Method: Flow cytometry can be used to investigate drug uptake in cell populations, particularly for the parent drug Daunorubicin.

Visualization of Workflows and Pathways

Experimental Workflow for Cellular Uptake Analysis

The following diagram outlines a typical experimental workflow for quantifying the cellular uptake and accumulation of this compound.

Caption: A generalized workflow for the experimental analysis of this compound.

This compound Cellular Pharmacokinetics

This diagram illustrates the cellular journey of Daunorubicin and its conversion to this compound, including key transport mechanisms.

Caption: Cellular transport and metabolism of Daunorubicin and this compound.

Daunorubicin-Induced Apoptotic Signaling

As an active metabolite, this compound contributes to the cytotoxic effects initiated by Daunorubicin. These effects are mediated by complex signaling pathways that lead to programmed cell death (apoptosis).

Caption: Key apoptotic signaling pathways activated by Daunorubicin.

References

- 1. Cellular pharmacokinetics of daunorubicin: relationships with the response to treatment in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Daunorubicin? [synapse.patsnap.com]

- 3. Uptake and metabolism of daunorubicin by human myelocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Daunorubicinol as a biomarker for Daunorubicin metabolism

An In-depth Technical Guide: Daunorubicinol as a Biomarker for Daunorubicin Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Daunorubicin is a cornerstone of chemotherapy regimens for acute leukemias, but its efficacy and toxicity are subject to substantial inter-individual variability.[1] A significant portion of this variability is attributed to its metabolism into the primary active metabolite, this compound. This document provides a comprehensive technical overview of the metabolic conversion of daunorubicin, the pharmacokinetic profiles of both the parent drug and its metabolite, and the clinical implications of this compound levels. We delve into detailed experimental protocols for the quantification of these compounds and present key data in a structured format to serve as a resource for researchers in oncology, pharmacology, and drug development.

The Metabolic Pathway of Daunorubicin to this compound

The biotransformation of daunorubicin is a critical determinant of its systemic exposure and biological activity. The primary metabolic route is the reduction of the C-13 keto group of daunorubicin to a hydroxyl group, forming this compound.[1] This conversion is catalyzed by a group of cytosolic enzymes, primarily from the carbonyl reductase (CBR) and aldo-keto reductase (AKR) superfamilies.[1][2][3]

Key enzymes identified in this two-electron reduction process include:

-

Carbonyl Reductase 1 (CBR1)

-

Carbonyl Reductase 3 (CBR3)

-

Aldo-Keto Reductase 1A1 (AKR1A1)

-

Aldo-Keto Reductase 1C2 (AKR1C2)

This metabolic step occurs in various tissues, including the liver, heart, and leukemic cells themselves, with CBR1 being a major contributor in the liver and AKR1A1 being significant in heart tissue. The wide expression of these enzymes contributes to the complex pharmacokinetic profile of this compound.

Caption: Metabolic conversion of Daunorubicin to this compound.

Pharmacokinetics of Daunorubicin and this compound

The pharmacokinetic profiles of daunorubicin and its metabolite are characterized by rapid distribution and a prolonged elimination phase. This compound notably exhibits a longer half-life and greater cumulative exposure (AUC) than its parent compound following daunorubicin administration. This indicates that tissues are exposed to the metabolite for a longer duration than to daunorubicin itself. Significant inter-individual variability in the pharmacokinetics of both compounds has been consistently reported, underscoring the need for personalized therapeutic approaches.

Table 1: Comparative Pharmacokinetic Parameters of Daunorubicin and this compound

| Parameter | Daunorubicin | This compound | Reference(s) |

| Terminal Half-life (t½) | 18.5 ± 4.9 hours | 26.7 ± 12.8 hours | |

| 14.5 hours (plasma, rat) | 23.1 hours (plasma, rat) | ||

| Median AUC₀-tlast | 577 ng/mL·hr (Range: 375–1167) | 2200 ng/mL·hr (Range: 933–4683) | |

| Peak Plasma Conc. (Cmax) | Higher than this compound | Lower than Daunorubicin | |

| Metabolic Ratio (AUCmetabolite/AUCparent) | - | ~3.8 (calculated from median AUCs) | |

| Excretion | ~25% excreted in urine (active form) | Included in the 25% active form excretion | |

| Tissue Distribution | Pronounced tissue affinity | Longer half-life in tissues (e.g., heart) |

Clinical Significance of this compound as a Biomarker

The monitoring of this compound levels holds potential significance in predicting both the toxicity and efficacy of daunorubicin therapy.

Role in Cardiotoxicity

Anthracycline-induced cardiotoxicity is a major dose-limiting side effect. The role of this compound in this toxicity is complex and subject to some debate.

-

Evidence for Contribution: Several studies suggest that the C-13 alcohol metabolites, including this compound, are implicated in cardiotoxicity. The reduction of daunorubicin to this compound is catalyzed by enzymes present in cardiac tissue, leading to local accumulation of the metabolite. The ratio of this compound to daunorubicin concentrations increases dramatically over time in cardiac tissue, suggesting prolonged exposure of the myocardium to the metabolite.

-

Evidence Against a Primary Role: In contrast, at least one preclinical study using an isolated perfused rat heart model concluded that this compound is not responsible for the significant cardiac toxicity observed with daunorubicin. This study found that while both daunorubicin and this compound accumulated in the myocardium, only the parent drug induced strong cardiotoxic effects.

This discrepancy highlights the need for further research to clarify the precise contribution of this compound to daunorubicin-induced cardiotoxicity.

Association with Treatment Outcome in AML

The relationship between daunorubicin metabolism and clinical response in Acute Myeloid Leukemia (AML) is an area of active investigation.

-

Metabolism and Drug Resistance: Enhanced metabolism of daunorubicin has been linked to treatment resistance. One study found that patients who failed to enter remission had significantly higher plasma levels of aglycone metabolites (products of a secondary metabolic pathway) after the third dose of daunorubicin.

-

Pharmacokinetics and Remission: Patients who achieve complete remission have been shown to have a significantly lower plasma AUC and Cmax for daunorubicin, alongside higher clearance, compared to those who do not achieve remission. This suggests that systemic exposure to the parent drug is a critical determinant of outcome. While not a direct measure of this compound's effect, it implies that variations in metabolic rate influence therapeutic success.

-

Inter-individual Variation: A large inter-individual variation (up to 47-fold) in the metabolic capacity of leukemic cells to convert daunorubicin to this compound has been observed. This cellular-level metabolic variability could be a key factor in drug resistance and treatment outcome.

Table 2: Clinical Studies on Daunorubicin Metabolism and AML Outcome

| Study Focus | Patient Cohort | Key Finding | Implication for Biomarker | Reference |

| Metabolite Levels & Remission | 47 ANLL Patients | Non-remission associated with higher aglycone metabolite levels. | Enhanced secondary metabolism may indicate resistance. | |

| PK & Remission | 70 Adult AML Patients | Complete remission associated with lower Dnr AUC and higher clearance. | Parent drug exposure is critical; metabolic rate is a key variable. | |

| Cellular Metabolism | 25 AML Patients | Up to 47-fold variation in this compound formation in leukemic cells. | Cellular metabolism may be a direct indicator of drug sensitivity. |

Experimental Protocols for Quantification

Accurate quantification of daunorubicin and this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a widely used, sensitive, and robust method.

Detailed Methodology: HPLC-FLD for Plasma Samples

This protocol is based on methodologies described in the literature.

-

Sample Collection and Storage:

-

Collect whole blood in heparinized tubes.

-

Centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma, add an internal standard (e.g., doxorubicin at 2 mg/L).

-

Add 200 µL of ammonium acetate buffer (pH 9).

-

Add 1 mL of an extraction solvent (e.g., chloroform/isopropyl alcohol, 4:1 v/v).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3500 x g for 5 minutes to separate the phases.

-

Transfer the lower organic (non-aqueous) phase to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas at 37°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: A reverse-phase column, such as a µ-bondapak-phenyl or equivalent C18 column.

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and 0.1 M ammonium formate buffer (pH 4.0). The exact ratio should be optimized for separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector Settings: Excitation wavelength (λex) of ~480 nm and an emission wavelength (λem) of ~560 nm.

-

-

Quantification and Validation:

-

Construct a calibration curve using standards of known concentrations (e.g., 10 to 1000 µg/L).

-

The method should be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, and stability. The lower limit of quantitation (LLOQ) is typically around 10 ng/mL.

-

References

Daunorubicinol: A Comprehensive Technical Overview of its Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicinol is the primary and active metabolite of Daunorubicin, a potent anthracycline antibiotic widely used in the treatment of various leukemias.[1] The conversion of Daunorubicin to this compound is a critical step in its mechanism of action and overall pharmacological profile. Understanding the fundamental chemical properties of this compound is paramount for researchers and drug development professionals seeking to optimize its therapeutic efficacy, mitigate toxicity, and develop novel analogs or drug delivery systems. This technical guide provides an in-depth analysis of the core chemical characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway.

Core Chemical Properties

The physicochemical properties of a drug molecule are fundamental determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding of these properties is crucial for predicting its behavior in biological systems.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₁NO₁₀ | Biosynth[2] |

| Molecular Weight | 529.54 g/mol | Biosynth[2] |

| pKa (Strongest Acidic) | 8.21 | Chemaxon (Predicted) |

| pKa (Strongest Basic) | 9.52 | Chemaxon (Predicted) |

| logP (Octanol-Water Partition Coefficient) | 1.13 | ALOGPS (Predicted) |